![molecular formula C15H16O4 B2547713 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid CAS No. 330826-84-1](/img/structure/B2547713.png)
5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
“5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the CAS Number: 330826-84-1 . It has a molecular weight of 260.29 . The IUPAC name for this compound is 5-[(4-propylphenoxy)methyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) . This indicates that the compound contains 15 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.29 . The IUPAC name for this compound is 5-[(4-propylphenoxy)methyl]-2-furoic acid .Scientific Research Applications
- PFCA can serve as a building block for biodegradable polymers and plastics. Researchers explore its incorporation into materials that reduce environmental impact, such as packaging, agricultural films, and medical devices .
- The carboxylic acid group in PFCA allows for modification, enhancing its bioactivity and solubility .
- PFCA derivatives may act as agrochemicals, including herbicides, fungicides, and insecticides. Their unique structure could provide effective alternatives to conventional synthetic chemicals .
- PFCA-based compounds can be synthesized with specific electronic properties. Researchers explore their use in organic electronics, sensors, and energy storage devices .
- PFCA derivatives can serve as catalysts in various chemical reactions. Their ability to activate specific functional groups makes them valuable for sustainable synthesis routes .
- PFCA conjugates with imaging probes can be used for non-invasive imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents help visualize biological processes and disease states .
- Researchers explore PFCA derivatives for chiral synthesis. Their unique furan ring structure allows for enantioselective transformations, enabling efficient production of optically active compounds .
- PFCA-based solvents can replace toxic or non-renewable solvents in chemical processes. Their low environmental impact and biodegradability make them attractive options .
Biodegradable Polymers and Plastics
Pharmaceuticals and Drug Development
Agrochemicals and Crop Protection
Electroactive Materials
Catalysis and Green Chemistry
Biomedical Imaging Agents
Chiral Synthesis and Asymmetric Catalysis
Green Solvents and Extraction Agents
Mechanism of Action
Target of Action
The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
properties
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGVXIPLFPJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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